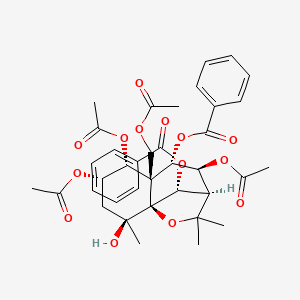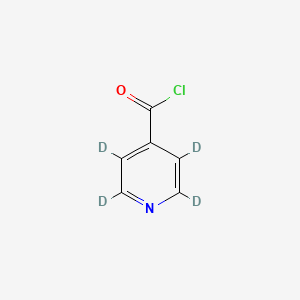
Isonicotinoyl chloride-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isonicotinoyl chloride-d4 is a deuterated form of isonicotinoyl chloride, where four hydrogen atoms are replaced by deuterium. This compound is used as a stable isotope-labeled reagent in various scientific research applications. The presence of deuterium atoms makes it particularly useful in studies involving mass spectrometry and other analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions
Isonicotinoyl chloride-d4 can be synthesized through the chlorination of isonicotinic acid-d4. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction can be represented as follows:
C6D4NO2+SOCl2→C6D4ClNO+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the desired reaction conditions.
化学反应分析
Types of Reactions
Isonicotinoyl chloride-d4 undergoes various chemical reactions, including:
Acylation: It reacts with phenolic hydroxyl groups under the catalysis of 4-dimethylaminopyridine (DMAP) to form esters.
Substitution: It can undergo nucleophilic substitution reactions with amines and alcohols to form corresponding amides and esters.
Common Reagents and Conditions
Acylation: The reaction with phenolic hydroxyl groups is typically carried out in the presence of DMAP and an organic solvent like acetonitrile.
Substitution: Nucleophilic substitution reactions are conducted under mild conditions, often at room temperature, using solvents like dichloromethane or acetonitrile.
Major Products Formed
Esters: Formed from the reaction with phenolic hydroxyl groups.
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
科学研究应用
Isonicotinoyl chloride-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Mass Spectrometry: Used as a labeling reagent to enhance the detection sensitivity of various compounds.
Drug Development: Employed in the synthesis of deuterated drugs to study their pharmacokinetics and metabolic profiles.
Biological Research: Utilized in the derivatization of steroids and other biomolecules for analytical purposes.
Chemical Synthesis: Acts as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of isonicotinoyl chloride-d4 involves its ability to act as an acylating agent. It reacts with nucleophiles such as hydroxyl, amino, and thiol groups to form corresponding esters, amides, and thioesters. The presence of deuterium atoms does not significantly alter its reactivity but provides a distinct mass difference that is useful in analytical applications.
相似化合物的比较
Similar Compounds
Isonicotinoyl chloride: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS): Another reagent used for derivatization in mass spectrometry.
2-Nitrosopyridine (PyrNO): Used for similar purposes in analytical chemistry.
Uniqueness
Isonicotinoyl chloride-d4 stands out due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in studies requiring precise quantitation and differentiation of labeled compounds.
属性
分子式 |
C6H4ClNO |
|---|---|
分子量 |
145.58 g/mol |
IUPAC 名称 |
2,3,5,6-tetradeuteriopyridine-4-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO/c7-6(9)5-1-3-8-4-2-5/h1-4H/i1D,2D,3D,4D |
InChI 键 |
RVQZKNOMKUSGCI-RHQRLBAQSA-N |
手性 SMILES |
[2H]C1=C(N=C(C(=C1C(=O)Cl)[2H])[2H])[2H] |
规范 SMILES |
C1=CN=CC=C1C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


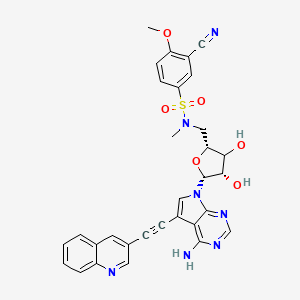

![N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B12376893.png)
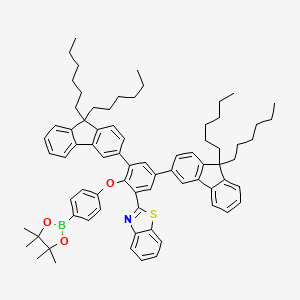

![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
![N-[3-[4-[5-[[(1-acetylpiperidin-4-yl)amino]methyl]-6-methoxypyridin-2-yl]-3-chloropyridin-2-yl]-2-methylphenyl]-5-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12376942.png)
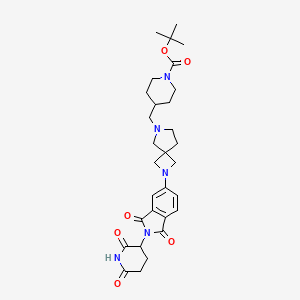
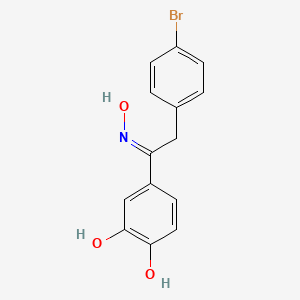
![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)

